2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol
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Overview
Description
2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 4-dimethylaminobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated phenols or ethers.
Scientific Research Applications
2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoantipyrine: A compound with similar structural features but different pharmacological properties.
2-Ethylhexyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used as a UV filter in sunscreens.
Uniqueness
2-(4-(Dimethylamino)-1-phenylbutyl)-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
129841-26-5 |
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Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-phenylbutyl]-4-methoxyphenol |
InChI |
InChI=1S/C19H25NO2/c1-20(2)13-7-10-17(15-8-5-4-6-9-15)18-14-16(22-3)11-12-19(18)21/h4-6,8-9,11-12,14,17,21H,7,10,13H2,1-3H3 |
InChI Key |
KQHGIFKNLHNWBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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